molecular formula C19H19N3O3S B4939804 4-[allyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide

4-[allyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide

Cat. No.: B4939804
M. Wt: 369.4 g/mol
InChI Key: ZRECRMPEFXDZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Allyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as AMN082 and belongs to the class of allosteric modulators of metabotropic glutamate receptor 7 (mGluR7).

Mechanism of Action

AMN082 acts as an allosteric modulator of mGluR7. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor. This results in the modulation of neurotransmitter release, which has potential implications for the treatment of various neurological disorders.
Biochemical and physiological effects:
AMN082 has been shown to have several biochemical and physiological effects. It has been shown to enhance the activity of mGluR7, which results in the modulation of neurotransmitter release. This has potential implications for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AMN082 in lab experiments is its ability to selectively enhance the activity of mGluR7. This allows researchers to study the specific effects of mGluR7 modulation without affecting other receptors. However, one of the limitations of using AMN082 is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for research on AMN082. One area of research is the development of more potent and selective allosteric modulators of mGluR7. This could lead to the development of more effective treatments for neurological disorders. Another area of research is the study of the downstream effects of mGluR7 modulation. This could lead to a better understanding of the mechanisms underlying neurological disorders and the development of more targeted treatments.

Synthesis Methods

The synthesis of 4-[allyl(methylsulfonyl)amino]-N-[4-(cyanomethyl)phenyl]benzamide involves several steps. The first step involves the reaction of 4-aminobenzonitrile with allyl methyl sulfone in the presence of a base to yield 4-[allyl(methylsulfonyl)amino]benzonitrile. The next step involves the reaction of 4-[allyl(methylsulfonyl)amino]benzonitrile with 4-(chloromethyl)benzonitrile in the presence of a base to yield 4-[allyl(methylsulfonyl)amino]-N-[4-(chloromethyl)phenyl]benzamide. Finally, the reaction of 4-[allyl(methylsulfonyl)amino]-N-[4-(chloromethyl)phenyl]benzamide with sodium cyanide in the presence of a catalyst yields this compound.

Scientific Research Applications

AMN082 has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of neuroscience. AMN082 has been shown to enhance the activity of mGluR7, which is involved in the regulation of neurotransmitter release. This has potential implications for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-14-22(26(2,24)25)18-10-6-16(7-11-18)19(23)21-17-8-4-15(5-9-17)12-13-20/h3-11H,1,12,14H2,2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRECRMPEFXDZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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